molecular formula C8H3Cl2F5 B6327693 2-Chloro-5-(trifluoromethyl)-chlorodifluoromethyl-benzene CAS No. 2088941-98-2

2-Chloro-5-(trifluoromethyl)-chlorodifluoromethyl-benzene

Cat. No.: B6327693
CAS No.: 2088941-98-2
M. Wt: 265.00 g/mol
InChI Key: OBZJPGPLPJCPNH-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)-chlorodifluoromethyl-benzene is an organofluorine compound characterized by the presence of both chlorine and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the chlorination of 2-Chloro-5-(trifluoromethyl)phenol using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethyl)-chlorodifluoromethyl-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of partially or fully reduced benzene derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)-chlorodifluoromethyl-benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its bioactivity, as it can modulate the activity of target proteins and disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(trifluoromethyl)-chlorodifluoromethyl-benzene is unique due to the presence of both chlorine and trifluoromethyl groups on the benzene ring, which imparts distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

1-chloro-2-[chloro(difluoro)methyl]-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F5/c9-6-2-1-4(8(13,14)15)3-5(6)7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZJPGPLPJCPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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